

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-(2-

Compound Name: *Fluorophenyl)cyclopropanecarboni
trile*

Cat. No.: B1342051

[Get Quote](#)

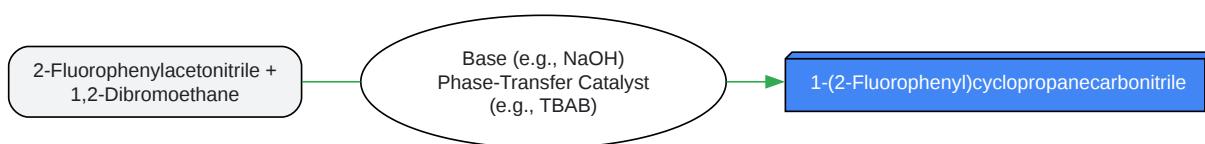
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**, a valuable building block in medicinal chemistry and organic synthesis.

Core Chemical Properties

1-(2-Fluorophenyl)cyclopropanecarbonitrile is a substituted aromatic cyclopropane derivative. Its unique structural combination of a fluorinated phenyl ring and a strained cyclopropane nitrile moiety imparts specific reactivity and conformational properties, making it an attractive intermediate for the synthesis of complex molecules.

Summary of Physicochemical Data


Property	Value	Source(s)
CAS Number	97009-38-6	[1][2]
Molecular Formula	C ₁₀ H ₈ FN	[1][3]
Molecular Weight	161.17 g/mol	[1]
Physical State	Solid (inferred from related compounds)	[4]
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, acetone) and insoluble in water.	[4]
Storage Conditions	Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C.	[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **1-(2-Fluorophenyl)cyclopropanecarbonitrile** is not readily available in the cited literature, a general and robust method for the synthesis of analogous 1-aryl cyclopropanecarbonitriles involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane.^[1] This reaction is typically carried out under phase-transfer catalysis conditions.

Logical Synthesis Pathway

The diagram below illustrates a common synthetic route for producing 1-aryl cyclopropanecarbonitriles, which is applicable for the synthesis of the title compound.

[Click to download full resolution via product page](#)

Caption: General synthesis of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**.

Experimental Protocols

General Protocol for the Synthesis of 1-Arylcyclopropanecarbonitriles[1]

This protocol is adapted from the synthesis of similar 1-phenylcyclopropane acetonitrile derivatives and should be optimized for the specific substrate.

- Materials:
 - Substituted Phenylacetonitrile (e.g., 2-Fluorophenylacetonitrile)
 - 1,2-Dibromoethane
 - Sodium Hydroxide (NaOH), 50% aqueous solution
 - Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
 - Toluene or another suitable organic solvent
 - Water
- Procedure:
 - To a stirred solution of the substituted phenylacetonitrile in the chosen organic solvent, add the phase-transfer catalyst.
 - Add the 50% aqueous solution of sodium hydroxide to the mixture.
 - Slowly add 1,2-dibromoethane to the reaction mixture.
 - Heat the reaction to a suitable temperature (e.g., 60°C) and monitor its progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, cool the reaction mixture to room temperature.

- Add water and separate the organic layer.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Safety and Handling Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
- Sodium hydroxide is corrosive and should be handled with care.
- 1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle with extreme caution.
- Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[\[5\]](#)

Spectroscopic Data and Analysis

Specific spectroscopic data for **1-(2-Fluorophenyl)cyclopropanecarbonitrile** is not available in the searched literature. The following sections provide expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

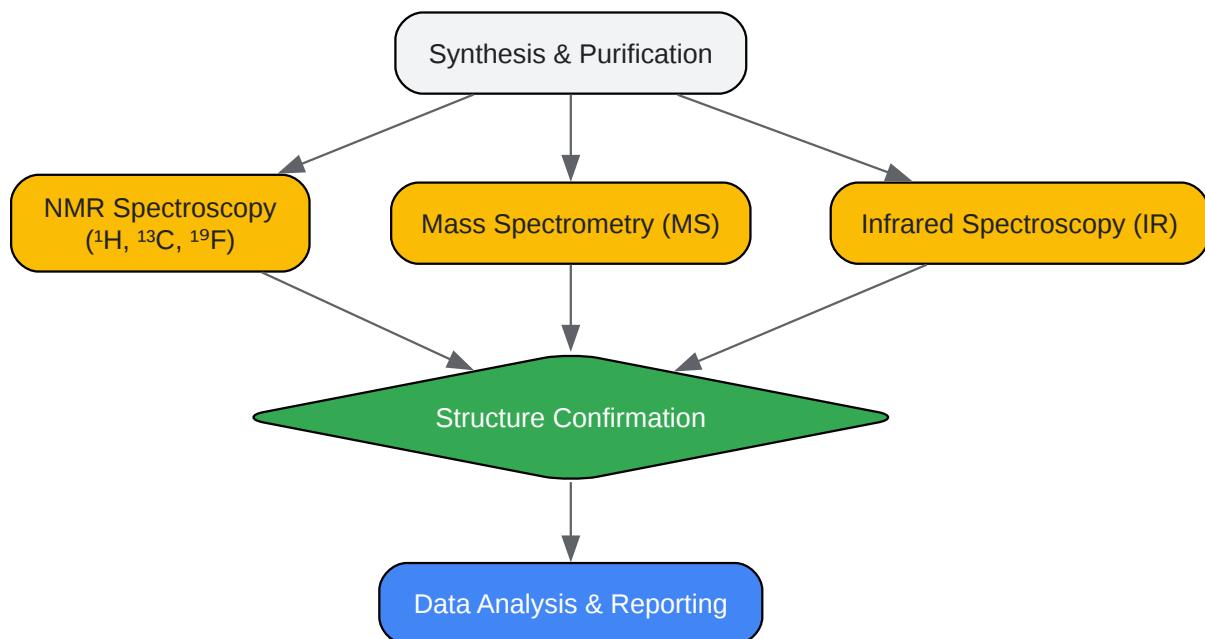
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic protons, influenced by fluorine coupling. The cyclopropane protons will appear as diastereotopic multiplets in the aliphatic region. For unsubstituted 1-phenylcyclopropanecarbonitrile, these signals are typically found in the regions of the aromatic protons and the cyclopropyl protons.[\[2\]](#) For related fluorophenyl compounds, aromatic proton signals can be observed between 7.0 and 7.4 ppm, with methylene protons adjacent to the ring appearing around 3.7 ppm.[\[6\]](#) The cyclopropane protons of cyclopropanecarbonitrile itself appear at approximately 0.9-1.4 ppm.[\[3\]\[5\]](#)

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine atom. Signals for the nitrile carbon, the quaternary cyclopropane carbon, and the two CH_2 groups of the cyclopropane ring are also expected. For unsubstituted 1-phenylcyclopropanecarbonitrile, the spectra are available for comparison.[2] The chemical shifts of carbons in the solvent, such as CDCl_3 , typically appear around 77.2 ppm.[7]
- ^{19}F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the molecule.


- C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2200-2300 cm^{-1} for the nitrile group.[8]
- Aromatic C-H Stretch: Peaks will appear above 3000 cm^{-1} .
- Aromatic C=C Stretch: Absorptions in the 1400-1600 cm^{-1} region are characteristic of the phenyl ring.
- C-F Stretch: A strong absorption is expected in the 1000-1300 cm^{-1} region.
- Cyclopropane C-H Stretch: Characteristic C-H stretching vibrations for a cyclopropane ring are typically observed around 3040-3080 cm^{-1} .[9]

4.3. Mass Spectrometry (MS)

- The mass spectrum should show a molecular ion (M^+) peak corresponding to the molecular weight of the compound (161.17).
- Common fragmentation patterns would involve the loss of the nitrile group (CN), and fragmentation of the cyclopropane and phenyl rings. The mass spectrum of the parent cyclopropanecarbonitrile shows major fragments at m/z 67, 41, and 39.[5][10]

Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization of a newly synthesized compound like **1-(2-Fluorophenyl)cyclopropanecarbonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1-Phenylcyclopropanecarbonitrile | C₁₀H₉N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Cyclopropanecarbonitrile [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342051#1-2-fluorophenyl-cyclopropanecarbonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com